1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride
Description
1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride is a piperidine derivative featuring a trifluoroethyl group (-CH₂CF₃) at the nitrogen atom of the piperidine ring and an ethylamine (-CH₂CH₂NH₂) substituent at the 4-position of the ring. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical research. The trifluoroethyl group contributes to metabolic stability and modulates lipophilicity, while the ethylamine side chain may influence binding affinity and pharmacokinetics .
Properties
IUPAC Name |
1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2.2ClH/c1-7(13)8-2-4-14(5-3-8)6-9(10,11)12;;/h7-8H,2-6,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNVXMFTVAYCKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CC(F)(F)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Trifluoroethyl-Substituted Intermediate
- Starting from a compound of formula 2 (often an amine or protected amine), it is reacted with a trifluoroethyl-containing reagent (formula 3) using a coupling reagent in the presence of a base.
- This step forms an intermediate compound (formula 4), typically a carbamate-protected amine such as phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate.
- The coupling reagent facilitates amide or carbamate bond formation, ensuring the trifluoroethyl group is introduced at the nitrogen atom.
Hydrogenolysis to Obtain the Free Amine
- The intermediate (formula 4) undergoes catalytic hydrogenation using a hydrogenolysis catalyst (e.g., Pd/C) under atmospheric pressure (hydrogen balloon) or slightly elevated pressures.
- This step removes the benzyl carbamate protecting group, yielding the target amine compound (formula 1).
- Reaction conditions are mild to preserve the trifluoroethyl substituent and avoid side reactions.
Formation of the Dihydrochloride Salt
- The free amine (formula 1) is treated with hydrochloric acid (HCl) or another acid HX (where X = Cl, Br, CF3CO2, CH3SO3, SO4, or PO4) to form the corresponding acid salt (formula 1A).
- For the dihydrochloride salt, two equivalents of HCl are used to protonate both the amine groups.
- This salt form enhances the compound's stability, solubility, and ease of handling.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Compound 2 + Compound 3 + Coupling reagent + Base | Ambient temperature | Intermediate (Formula 4) | Formation of trifluoroethyl carbamate intermediate |
| 2 | Intermediate (Formula 4) + H2 + Catalyst (e.g., Pd/C) | Atmospheric pressure, H2 balloon | Free amine (Formula 1) | Hydrogenolysis of protecting group |
| 3 | Free amine (Formula 1) + 2 equiv. HCl | Ambient temperature | Dihydrochloride salt (Formula 1A) | Salt formation for stability |
Detailed Reaction Conditions and Notes
- Coupling Reagents: Commonly used coupling reagents include carbodiimides (e.g., EDC, DCC) or activated esters, facilitating amide bond formation.
- Base: Typically organic bases such as triethylamine or N,N-diisopropylethylamine (DIPEA) are employed to neutralize acids formed during coupling.
- Hydrogenation Catalyst: Palladium on carbon (Pd/C) is preferred for efficient removal of benzyl carbamate protecting groups without affecting the trifluoroethyl group.
- Hydrogen Pressure: Usually atmospheric pressure with a hydrogen balloon is sufficient, but pressures can vary depending on scale and equipment.
- Salt Formation: The dihydrochloride salt is prepared by adding dry HCl gas or concentrated HCl solution to the free amine under controlled conditions to avoid over-acidification or decomposition.
Analytical and Research Findings
- The use of benzyl carbamate protecting groups is well-established for amine protection and is removed cleanly by hydrogenolysis.
- The trifluoroethyl group is stable under hydrogenation conditions, allowing selective deprotection.
- Salt formation with hydrochloric acid improves the compound's crystalline properties and facilitates purification.
- The described synthetic route is scalable and suitable for pharmaceutical intermediate production.
Summary Table of Preparation Method
Additional Considerations
- Alternative protecting groups and deprotection methods can be employed but benzyl carbamate with hydrogenolysis is preferred for its mildness and efficiency.
- The purity and yield of the final dihydrochloride salt depend on careful control of reaction parameters and purification steps.
- The method allows for the preparation of other acid salts by substituting HCl with other acids as needed.
Scientific Research Applications
Inhibitory Activity
Recent studies have highlighted the compound's role as an inhibitor of various biological targets. For instance, it has been investigated as a selective inhibitor of histone methyltransferase EZH2, which is implicated in B-cell lymphomas. The compound demonstrated significant potency in cellular assays, with an effective concentration (EC50) as low as 0.020 μM in certain analogs .
Structure-Activity Relationship (SAR)
The trifluoroethyl substitution on the piperidine ring is crucial for enhancing the compound's activity. Variations in the substituent groups have been explored to optimize the pharmacological profile. The introduction of electron-withdrawing groups has been shown to improve selectivity and reduce toxicity while maintaining efficacy against target enzymes .
Bioavailability and Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties, including low clearance rates and adequate half-life in vivo. Studies indicate that formulations can be designed for both intravenous and oral administration, providing flexibility in therapeutic applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between 1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride and related piperidine derivatives are summarized below:
Table 1: Structural and Physicochemical Comparison
Estimated based on molecular formula.
Key Observations:
Substituent Positioning :
- The target compound distinguishes itself with an ethylamine chain at the 4-position, offering enhanced hydrophilicity compared to the primary amine in . This may improve solubility for in vivo applications.
- The 1-ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride places a trifluoromethyl group directly on the piperidine ring, creating a sterically hindered quaternary carbon. This substitution pattern could reduce conformational flexibility compared to the target compound.
Functional Group Impact: The trifluoroethyl group in the target compound and increases electron-withdrawing effects, lowering the basicity of the piperidine nitrogen. This may influence receptor binding kinetics and metabolic stability.
The trifluoromethyl group in may enhance blood-brain barrier penetration due to increased lipophilicity, a common strategy in CNS drug design.
Biological Activity
1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride, also known as a trifluoroethyl piperidine derivative, has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a trifluoroethyl group attached to a piperidine ring, which may influence its pharmacological properties.
- Chemical Formula : C₉H₁₉Cl₂F₃N₂
- Molecular Weight : 283.16 g/mol
- IUPAC Name : 1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethanamine dihydrochloride
- CAS Number : 1803590-17-1
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential in several therapeutic areas:
Antimicrobial Properties
Research has indicated that derivatives of piperidine compounds exhibit antimicrobial activity. For instance, studies on similar piperidine derivatives have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess similar properties .
The mechanism of action for compounds like this compound typically involves interaction with specific receptors or enzymes within microbial cells. This interaction can disrupt cellular processes such as protein synthesis or cell wall integrity, leading to microbial cell death.
Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial properties of piperidine derivatives demonstrated that certain compounds induced significant cell death in Candida auris at low concentrations (MIC values ranging from 0.24 to 0.97 μg/mL). The study highlighted that these compounds could disrupt the plasma membrane of fungal cells, leading to increased permeability and eventual cell lysis .
| Compound | MIC (μg/mL) | MFC (μg/mL) | Activity |
|---|---|---|---|
| pta1 | 0.24 | 0.97 | Fungicidal |
| pta2 | 0.50 | 3.00 | Fungicidal |
| pta3 | 0.97 | 3.90 | Fungicidal |
Study 2: Pharmacokinetic Profile
Pharmacokinetic studies are essential for understanding the absorption and metabolism of new compounds. For example, a related compound was assessed for its clearance rates in mouse models. The findings indicated that modifications to the compound's structure could enhance bioavailability and reduce first-pass metabolism effects .
Safety and Toxicology
While specific safety data for this compound is limited, general safety assessments for similar compounds suggest a need for thorough toxicological evaluations before clinical application. Preliminary assessments should focus on cytotoxicity and potential adverse effects on human cells.
Q & A
Q. What role does the trifluoroethyl group play in pharmacokinetic properties?
- Methodological Answer :
- LogP Measurement : Compare partition coefficients (octanol-water) of the trifluoroethyl derivative with non-fluorinated analogs to assess lipophilicity.
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to quantify unbound fraction, as fluorine groups may alter albumin affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
